N-(4-BROMO-2-CHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas These compounds are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-bromo-2-chloroaniline with 2-(methylsulfanyl)aniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The presence of halogens and the methylsulfanyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2-CHLOROPHENYL)-N’-PHENYLUREA
- N-(4-BROMOPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
- N-(4-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
Uniqueness
N-(4-BROMO-2-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the combination of bromine, chlorine, and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(2-methylsulfanylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJMBLVEJDKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.